Methylene isocyanate
Overview
Description
Methylene Isocyanate, also known as Methyl Isocyanate (MIC), is an organic compound with the molecular formula CH3NCO . It is an intermediate chemical in the production of carbamate pesticides (such as carbaryl, carbofuran, methomyl, and aldicarb) and has also been used in the production of rubbers and adhesives . It is extremely toxic and irritating, posing significant health hazards .
Molecular Structure Analysis
This compound is a colorless, poisonous, lachrymatory (tearing agent), flammable liquid . It is soluble in water to 6–10 parts per 100 parts .
Chemical Reactions Analysis
This compound reacts with water at substantially lower temperatures . Pure this compound can release heat and gases in an adiabatic environment, posing a considerable explosion risk . The kinetic constant of this compound was calculated using the Flynn–Wall–Ozawa method, yielding apparent activation energy values ranging from 51.78 to 96.70 kJ mol−1 across a conversion degree range of 0.05–0.70 .
Physical and Chemical Properties Analysis
This compound is a colorless, poisonous, and flammable liquid . It is soluble in water . It is highly toxic and irritating .
Scientific Research Applications
Mutagenic Action in Production of Polyurethanes
Isocyanates like toluene diisocyanate (TDI) and methylene diphenyl isocyanate (MDI) are extensively used in polyurethane production. These compounds have been identified as mutagenic, particularly upon metabolic activation by rat liver enzymes. The hydrolysis of isocyanates forms amine analogues, which contribute to this mutagenicity. Given their widespread industrial use, isocyanates are considered significant health hazards due to their potential mutagenic and carcinogenic effects (Andersen et al., 1980).
Occupational Exposure in Polyurethane Elastomer Manufacturing
A study on UK workplaces using 4,4'-methylene-bis(2-chloroaniline) (MbOCA) for polyurethane elastomer manufacturing revealed the need for improved control measures. Despite low air levels of MbOCA, surface contamination and inadequate maintenance of control systems, such as local exhaust ventilation, were noted. This indicates the importance of stringent control measures in environments where isocyanates are used (Cocker et al., 2009).
Absorption, Distribution, Metabolism, and Excretion
Methylene diphenyl diisocyanate (MDI) shares similarities with toluene diisocyanate (TDI) in terms of absorption, distribution, metabolism, and excretion (ADME). Both isocyanates react with biological macromolecules, leading to similar toxicological profiles. This reactivity explains the localized toxicity at the portal of entry, with no systemic availability of unbound reactive forms (Schupp & Plehiers, 2022).
Involvement in Occupational Asthma
Isocyanates, including methylene diphenyl diisocyanate (MDI), are leading causes of occupational asthma. Studies demonstrate a correlation between isocyanate exposure and the development of asthma, emphasizing the need for careful monitoring and control in occupational settings to minimize respiratory health risks (Mapp et al., 1988).
Dermal and Inhalation Exposure Risks
In occupational settings, such as iron foundries using methylene bisphenyl isocyanate (MDI), both dermal and inhalation exposures are of concern. Studies have quantified dermal exposure and emphasized the need for comprehensive exposure measurements, considering MDI's role in occupational asthma (Liljelind et al., 2010).
Polymer Blends in Manufacturing
Methylene isocyanates, such as MDI, have been used as effective compatibilizers in polymer blends, significantly enhancing mechanical properties. These isocyanates react with polymers during processing, forming copolymers at interfaces, thus improving the performance of the polymer blends (Chiang et al., 1998).
Mechanism of Action
Safety and Hazards
Methylene Isocyanate is irritating and corrosive to the eyes, respiratory tract, and skin . Acute exposure to high vapor concentrations may cause severe pulmonary edema and injury to the alveolar walls of the lung, severe corneal damage, and death . Survivors of acute exposures may exhibit long-term respiratory and ocular effects .
Future Directions
The synthesis of isocyanate using nonphosgene methods represents a promising avenue for future development . This approach involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, among other reagents, subsequently leading to the thermal decomposition of carbamate to get isocyanate . The central research direction aims to optimize catalyst adaptation to reaction conditions, including temperature, pressure, time, and solvent, to achieve high raw material conversion and product yield .
Properties
IUPAC Name |
diisocyanatomethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2/c6-2-4-1-5-3-7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQKWYUGPPFMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074836 | |
Record name | Methylene isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-90-4 | |
Record name | Methylene diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylene isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLENE ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6QR7JP6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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